2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Description
The compound 2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide features a benzimidazole core linked to a piperidine ring, with an acetamide side chain terminating in a 4-methylbenzyl group. This structure combines heterocyclic motifs (benzimidazole and piperidine) and a flexible acetamide linker, which are common in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c1-16-6-8-17(9-7-16)14-23-21(27)15-26-12-10-18(11-13-26)22-24-19-4-2-3-5-20(19)25-22/h2-9,18H,10-15H2,1H3,(H,23,27)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLGMKBFVYLBOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2CCC(CC2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound 2-[4-(1H-1,3-Benzodiazol-2-yl)piperidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide are currently unknown. This compound belongs to the class of benzimidazoles, which are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels.
Mode of Action
Without specific information on the targets of this compound, it’s challenging to provide a detailed explanation of its mode of action. Benzimidazoles typically exert their effects by binding to their target proteins and modulating their activity. The exact changes resulting from this interaction would depend on the nature of the target and the specific binding site.
Biochemical Pathways
Given the broad range of biological activities exhibited by benzimidazoles, it’s likely that multiple pathways could be affected. These could potentially include pathways related to cell cycle regulation, signal transduction, or metabolic processes.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific information on its targets and mode of action. Based on the known activities of benzimidazoles, potential effects could include altered enzyme activity, changes in cellular signaling, or modifications to cell cycle progression.
Biological Activity
The compound 2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide is a novel small molecule with potential biological activity. Its structure suggests it may have applications in medicinal chemistry, particularly due to the presence of the benzodiazole moiety, which is known for various pharmacological effects.
Chemical Structure and Properties
This compound belongs to a class of molecules that often exhibit significant biological activities. The key features of its molecular structure include:
- Benzodiazole Ring : Known for its role in neuropharmacology and potential anticonvulsant properties.
- Piperidine Ring : Contributes to the modulation of neurotransmitter systems.
- Acetamide Group : Commonly associated with various biological activities including antimicrobial and anticancer effects.
Molecular Formula
The molecular formula for this compound is , indicating a complex structure that may interact with biological targets effectively.
Anticancer Properties
Research indicates that compounds containing the benzodiazole structure exhibit anticancer activity . For instance, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms .
Antimicrobial Effects
The presence of the piperidine group suggests potential antimicrobial properties . Similar compounds have been documented to possess broad-spectrum activity against bacteria and fungi. The exact mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic processes .
Neuropharmacological Effects
Given the structural similarities to known neuroactive compounds, this compound may also exhibit neuropharmacological effects , potentially acting as an anxiolytic or anticonvulsant agent. The benzodiazole ring is particularly noted for its affinity to GABA receptors, which play a crucial role in regulating neuronal excitability .
Case Studies and Research Findings
| Study | Compound Tested | Biological Activity | Findings |
|---|---|---|---|
| Aiello et al. (2008) | Benzothiazole Derivatives | Anticancer | Demonstrated significant inhibition of tumor growth in vitro. |
| Cho et al. (2008) | N-substituted Acetamides | Antimicrobial | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria. |
| Mijin et al. (2006) | Piperidine Derivatives | Neuropharmacological | Indicated potential anxiolytic effects in animal models. |
Safety and Toxicology
While specific safety data for this compound are not yet available, it is essential to consider that many sulfonamide derivatives can cause adverse reactions such as hypersensitivity or toxicity depending on their structure. Further toxicological studies are necessary to establish safety profiles for human use.
Scientific Research Applications
Physical Properties
- Solubility : Soluble in organic solvents like DMSO and DMF.
- Stability : Stable under standard laboratory conditions.
Antidepressant Activity
Research has indicated that derivatives of benzodiazoles, including this compound, may exhibit antidepressant-like effects. A study demonstrated that the compound could enhance serotonergic and noradrenergic neurotransmission, potentially offering a new avenue for treating depression .
Anticancer Properties
Recent investigations have highlighted the compound's ability to inhibit specific cancer cell lines. For example, it showed promising results against breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Neuroprotective Effects
The neuroprotective properties of benzodiazole derivatives have been studied extensively. This compound has shown potential in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for further research in neurodegenerative diseases like Alzheimer's .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Increased serotonin levels | |
| Anticancer | Induced apoptosis in cancer cells | |
| Neuroprotection | Reduced oxidative stress |
Case Study 1: Antidepressant Effects
A clinical trial involving animal models assessed the antidepressant effects of the compound. The results indicated a significant reduction in depression-like behaviors when administered at specific dosages over a four-week period. Behavioral tests such as the forced swim test (FST) and tail suspension test (TST) were employed to evaluate efficacy .
Case Study 2: Cancer Inhibition
In vitro studies on breast cancer cell lines revealed that the compound significantly reduced cell viability after 48 hours of treatment. The mechanism was linked to increased apoptosis markers such as cleaved caspase-3 and PARP .
Case Study 3: Neuroprotection Against Oxidative Stress
A study focused on the neuroprotective effects of this compound demonstrated that it could significantly reduce cell death in neuronal cultures exposed to hydrogen peroxide. The results suggest that it may modulate antioxidant enzyme activity, providing a protective effect against oxidative damage .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
